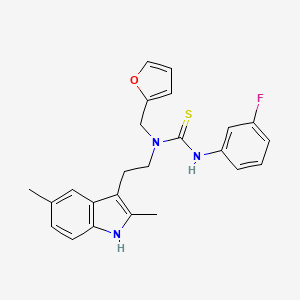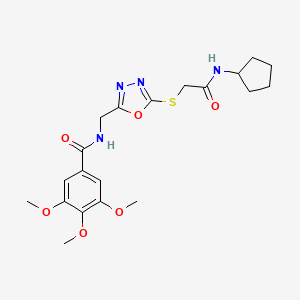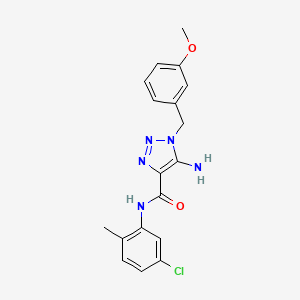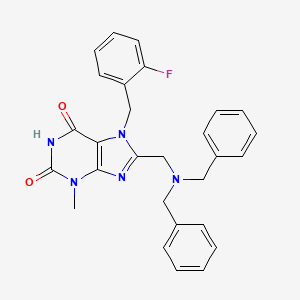
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-fluorophenyl)-1-(furan-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique combination of indole, fluorophenyl, and furan moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl and furan moieties. Common synthetic routes include:
Indole Synthesis: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Fluorophenyl Introduction: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on an aromatic ring.
Furan Moiety Addition: The furan ring can be incorporated through Diels-Alder reactions or other cycloaddition reactions involving furan derivatives.
Thiourea Formation: The final step involves the formation of the thiourea linkage by reacting the intermediate compound with thiourea under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]THIOUREA undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the thiourea linkage, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced thiourea derivatives, and substituted aromatic compounds .
Scientific Research Applications
3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]THIOUREA has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoroindole: An indole derivative with a fluorine atom at the 5-position.
Furfurylamine: A furan derivative with an amine group.
Uniqueness
3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(3-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]THIOUREA is unique due to its combination of indole, fluorophenyl, and furan moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H24FN3OS |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C24H24FN3OS/c1-16-8-9-23-22(13-16)21(17(2)26-23)10-11-28(15-20-7-4-12-29-20)24(30)27-19-6-3-5-18(25)14-19/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,27,30) |
InChI Key |
KACYPXWGMWQATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11427546.png)
![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide](/img/structure/B11427553.png)
![N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11427563.png)

![1,3-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11427568.png)
![1-(2,5-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11427569.png)
![2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11427576.png)
![1-(2,3-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11427580.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide](/img/structure/B11427582.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11427588.png)

![dimethyl 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427604.png)

